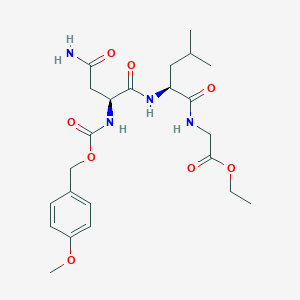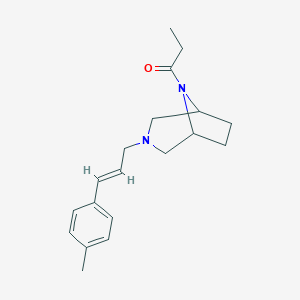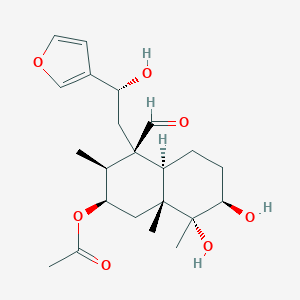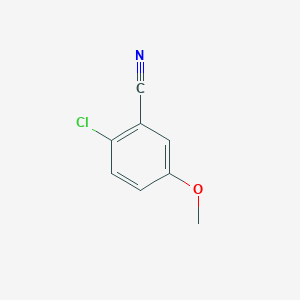
2-クロロ-5-メトキシベンゾニトリル
概要
説明
2-Chloro-5-methoxybenzonitrile: is an organic compound with the molecular formula C8H6ClNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
科学的研究の応用
Chemistry:
2-Chloro-5-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of nitriles.
Medicine:
2-Chloro-5-methoxybenzonitrile is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
準備方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-Chloro-5-methoxybenzonitrile involves the nitration of 2-Chloro-5-methoxytoluene followed by oxidation . The nitration process introduces a nitro group into the aromatic ring, which is then converted to a nitrile group through oxidation .
Industrial Production Methods:
In industrial settings, 2-Chloro-5-methoxybenzonitrile can be produced via the ammoxidation of 2-Chloro-5-methoxytoluene. This process involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide supported on alumina .
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Chloro-5-methoxybenzonitrile can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the chlorine atom with a methoxy group.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.
Oxidation: Potassium permanganate in an acidic medium can oxidize the methoxy group to a hydroxyl group.
Major Products Formed:
Substitution: 2-Methoxy-5-methoxybenzonitrile
Reduction: 2-Chloro-5-methoxybenzylamine
Oxidation: 2-Chloro-5-hydroxybenzonitrile
作用機序
The mechanism of action of 2-Chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine and methoxy substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .
類似化合物との比較
- 2-Chloro-5-fluorobenzonitrile
- 2-Chloro-5-methylbenzonitrile
- 2-Chloro-5-nitrobenzonitrile
Comparison:
2-Chloro-5-methoxybenzonitrile is unique due to the presence of the methoxy group, which imparts distinct electronic and steric effects compared to other similar compounds. The methoxy group increases the compound’s electron density, making it more reactive in nucleophilic substitution reactions. Additionally, the methoxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets .
特性
IUPAC Name |
2-chloro-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLIOTUXVHNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563259 | |
| Record name | 2-Chloro-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127667-00-9 | |
| Record name | 2-Chloro-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










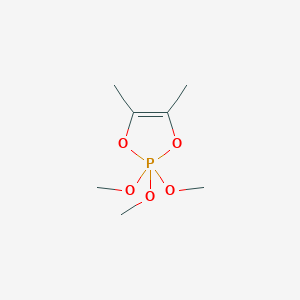
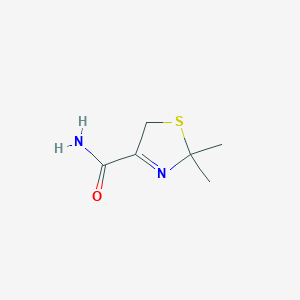
![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)
